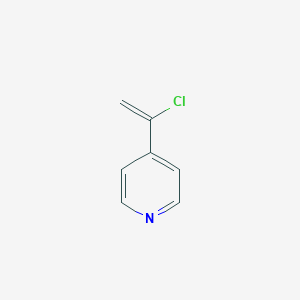
4-(1-Chlorovinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Chlorovinyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(1-chloroethyl)pyridine or 4-chloro-1-vinylpyridine and is a colorless liquid with a pungent odor.
作用机制
The mechanism of action of 4-(1-Chlorovinyl)pyridine is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
生化和生理效应
Studies have shown that 4-(1-Chlorovinyl)pyridine exhibits low toxicity and does not cause any significant biochemical or physiological effects in humans. However, this compound has been found to cause skin irritation and respiratory problems in some individuals, and caution should be exercised when handling this compound.
实验室实验的优点和局限性
One of the main advantages of 4-(1-Chlorovinyl)pyridine is its excellent antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound is relatively easy to synthesize and can be used in the synthesis of various organic compounds. However, one of the main limitations of 4-(1-Chlorovinyl)pyridine is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research and development of 4-(1-Chlorovinyl)pyridine. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Additionally, this compound can be used in the synthesis of various organic compounds, including pyridine-based ligands and polymers. Further research is needed to understand the mechanism of action of 4-(1-Chlorovinyl)pyridine and to explore its potential applications in various fields.
合成方法
The synthesis method of 4-(1-Chlorovinyl)pyridine involves the reaction of 4-pyridinemethanol with thionyl chloride, followed by the addition of sodium hydride and allyl chloride. This process results in the formation of 4-(1-Chlorovinyl)pyridine, which can be further purified using column chromatography.
科学研究应用
4-(1-Chlorovinyl)pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit excellent antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 4-(1-Chlorovinyl)pyridine has been used in the synthesis of various organic compounds, including pyridine-based ligands and polymers.
属性
CAS 编号 |
100325-28-8 |
|---|---|
产品名称 |
4-(1-Chlorovinyl)pyridine |
分子式 |
C7H6ClN |
分子量 |
139.58 g/mol |
IUPAC 名称 |
4-(1-chloroethenyl)pyridine |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
InChI 键 |
CCVXDQBJSNUYNP-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=NC=C1)Cl |
规范 SMILES |
C=C(C1=CC=NC=C1)Cl |
同义词 |
Pyridine, 4-(1-chloroethenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



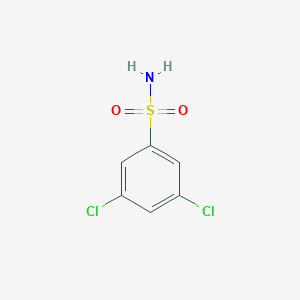
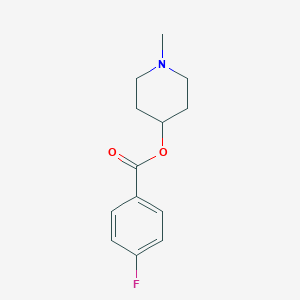
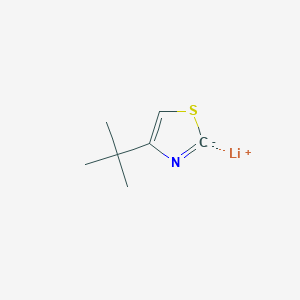
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
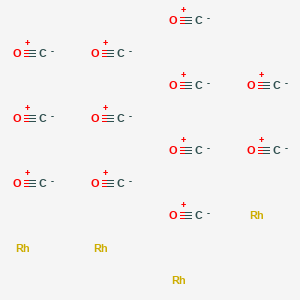
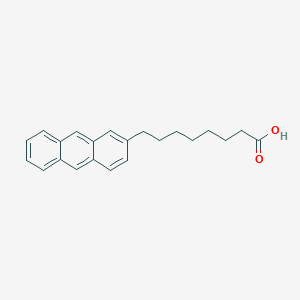
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
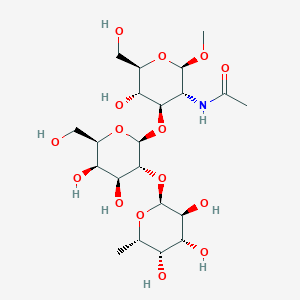
![Isopropanol, [2-14C]](/img/structure/B33646.png)
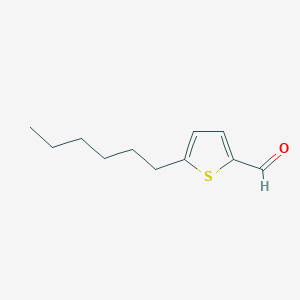
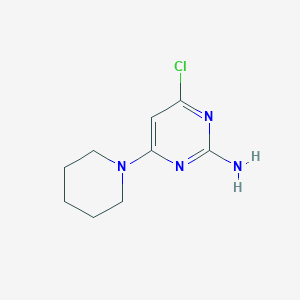

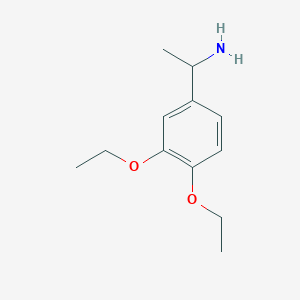
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)